molecular formula C15H17N3O6 B15343389 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester CAS No. 21787-36-0

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester

Cat. No.: B15343389
CAS No.: 21787-36-0
M. Wt: 335.31 g/mol
InChI Key: VTMTVCHHVCVAQT-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with the molecular formula C15H17N3O6 . This compound is known for its unique structure, which includes an isoxazole ring, a nitrofuran moiety, and a piperidyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps. One common method starts with the preparation of 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid, which is then esterified with 1-methyl-4-piperidyl alcohol under acidic conditions . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester involves its interaction with biological molecules. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1-methyl-4-piperidyl ester group in 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 1-methyl-4-piperidyl ester imparts unique chemical properties and biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets .

Properties

CAS No.

21787-36-0

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H17N3O6/c1-9-13(15(19)22-10-5-7-17(2)8-6-10)14(16-24-9)11-3-4-12(23-11)18(20)21/h3-4,10H,5-8H2,1-2H3

InChI Key

VTMTVCHHVCVAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC3CCN(CC3)C

Origin of Product

United States

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